molecular formula C11H19Cl2N3 B11789418 N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride

N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride

Cat. No.: B11789418
M. Wt: 264.19 g/mol
InChI Key: FGGHBVOFLVAJHW-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a pyridine ring with a pyrrolidine moiety, a scaffold recognized for its prevalence in pharmacologically active molecules . The pyrrolidine ring is a widely studied structural motif in drug design, valued for its contribution to molecular diversity and its ability to enhance key physicochemical parameters . This specific molecular architecture is strategically designed for the synthesis and exploration of novel bioactive compounds. Researchers utilize this reagent as a key building block in developing potential therapeutic agents. The incorporation of such heterocyclic scaffolds is a common strategy in pharmaceutical development, as over 85% of all FDA-approved drug molecules contain heterocyclic structures . The dihydrochloride salt form improves the compound's solubility and stability, facilitating its use in various experimental conditions. Main Applications & Research Value: The primary application of this compound is as a versatile synthetic intermediate in organic chemistry and drug discovery projects. Its structure is particularly relevant for constructing molecules that target enzymes and receptors, given the capability of heterocycles to engage in diverse intermolecular interactions like hydrogen bonding and van der Waals forces . Pyridine and pyrrolidine derivatives are frequently investigated for their potential across a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial research . The presence of the pyrrolidine ring, especially, is a feature in several kinase inhibitors and other biologically active molecules cited in pharmacological literature . Handling & Compliance: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols before handling.

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;;/h3,5,7,9,12H,4,6,8H2,1-2H3;2*1H

InChI Key

FGGHBVOFLVAJHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

A prominent method for constructing the pyridine-pyrrolidine scaffold involves palladium-catalyzed cross-coupling reactions. For instance, source describes a protocol where a pyridine derivative is functionalized with a pyrrolidine group using a palladium catalyst. In one example, 6-chloropyridine-2-carboxylic acid methyl ester reacts with pyrrolidine-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and a base such as potassium phosphate (K₃PO₄). This reaction proceeds in a mixed solvent system (e.g., dioxane/water) under reflux, achieving coupling at the 6-position of the pyridine ring.

The dimethylamino group is subsequently introduced via nucleophilic substitution. Treatment of the intermediate with dimethylamine in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) at elevated temperatures (80–100°C) facilitates displacement of a leaving group (e.g., chloride or triflate) at the 2-position. The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid (HCl) in an ethereal solvent, followed by crystallization.

Key Reaction Conditions:

  • Catalyst: [Pd(PPh₃)₄] or XPhos Pd G2.

  • Solvent: Dioxane/water (3:1).

  • Temperature: 80–100°C.

  • Base: K₃PO₄ or Cs₂CO₃.

  • Yield: 60–75% (isolated after chromatography).

Industrial-Scale Production Techniques

Industrial synthesis emphasizes efficiency and scalability. Source highlights the use of continuous flow reactors to optimize reaction parameters such as residence time and temperature. For example, the coupling of 6-bromopyridine with pyrrolidine in a flow system achieves higher throughput (90% conversion in <30 minutes) compared to batch reactors. Post-reaction purification employs fractional crystallization from ethanol/water mixtures, yielding the free base with >98% purity. Subsequent salt formation with HCl gas in a counter-current absorber ensures uniform particle size distribution.

Table 1: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time4–6 hours20–30 minutes
Conversion Efficiency70–75%85–90%
Purity Post-Crystallization95%98%

Optimization of Critical Reaction Steps

Solvent Selection and Reaction Atmosphere

The choice of solvent significantly impacts reaction kinetics and product purity. Source demonstrates that replacing DMF with anhydrous tetrahydrofuran (THF) in the dimethylamination step reduces side reactions (e.g., over-alkylation) by minimizing nucleophilicity of the solvent. Additionally, conducting reactions under an inert nitrogen atmosphere prevents oxidation of sensitive intermediates, particularly when using palladium catalysts prone to deactivation.

Purification Strategies

Chromatographic purification is often necessary to isolate the target compound from by-products. Source details reverse-phase chromatography using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA), which enhances separation efficiency for polar intermediates. For industrial applications, crystallization remains preferred due to cost-effectiveness. The dihydrochloride salt exhibits high solubility in hot ethanol but low solubility at room temperature, enabling high recovery rates (>90%).

Analytical Characterization of Intermediates and Final Product

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each synthetic step. For example, the proton NMR spectrum of the free base in deuterated chloroform (CDCl₃) displays characteristic signals:

  • δ 8.2 ppm (doublet, pyridine H-3 and H-5).

  • δ 3.1 ppm (singlet, N,N-dimethylamino group).

  • δ 2.8–3.0 ppm (multiplet, pyrrolidine protons).

Mass spectrometry (MS) further validates molecular weight, with the free base showing a molecular ion peak at m/z 220.2 ([M+H]⁺).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. The final dihydrochloride salt typically exhibits ≥99% purity when analyzed using a C18 column and a mobile phase of 10 mM ammonium acetate/acetonitrile.

Challenges and Mitigation Strategies

By-Product Formation

A common side reaction is the over-alkylation of the dimethylamino group, resulting in quaternary ammonium salts. This is mitigated by:

  • Using a 1.2:1 molar ratio of dimethylamine to pyridine intermediate.

  • Conducting reactions at lower temperatures (0–5°C) during amine addition.

Catalyst Deactivation

Palladium catalysts are susceptible to poisoning by sulfur-containing impurities. Pre-treatment of reagents with activated carbon and rigorous solvent drying (e.g., molecular sieves) minimizes this issue.

Scale-Up Considerations

Environmental Impact

Waste streams containing palladium are treated with chelating resins to recover metal residues, reducing environmental discharge. Solvent recovery systems (e.g., distillation) reclaim >95% of THF and dioxane.

Scientific Research Applications

Pharmacological Applications

N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride exhibits notable pharmacological activity, making it a candidate for various therapeutic applications:

  • Neurological Disorders :
    • Research indicates that this compound interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Studies have shown its potential in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
  • Antitumor Activity :
    • Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, which warrants further exploration in oncological research.
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains, indicating potential use in developing new antibacterial agents. Its efficacy against resistant strains is particularly noteworthy, highlighting its importance in addressing antibiotic resistance issues.

Case Studies

Several studies have explored the applications of this compound:

  • Study on Depression Models :
    • A study conducted on animal models of depression showed that administration of this compound resulted in significant behavioral improvements compared to control groups. The results suggest its potential as an antidepressant agent.
  • Anticancer Research :
    • In vitro studies using human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis, supporting its candidacy for further development as an anticancer drug.
  • Antibacterial Efficacy Testing :
    • Tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant inhibitory effects, particularly against multidrug-resistant strains, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

(a) N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride
  • Molecular Formula : C₁₂H₂₀ClN₃
  • Molecular Weight : 241.763 g/mol
  • Key Difference : Replaces pyrrolidine with a 6-membered piperidine ring at position 6.
  • Implications: Steric Effects: Piperidine’s larger ring increases steric hindrance compared to pyrrolidine.
(b) N,N-Dimethyl-6-(trimethylsilyl)pyridin-2-amine
  • Molecular Formula : C₁₀H₁₈N₂Si
  • Molecular Weight : 194.35 g/mol
  • Key Difference : A trimethylsilyl group replaces the pyrrolidine substituent.
  • Implications :
    • Lipophilicity : The silyl group enhances lipophilicity, improving membrane permeability.
    • Electron Withdrawal : Trimethylsilyl is mildly electron-withdrawing, contrasting with pyrrolidine’s electron-donating nature.

Positional Isomerism on the Pyridine Ring

6-(Pyrrolidin-2-yl)pyridin-3-amine Dihydrochloride
  • Molecular Formula : C₉H₁₅Cl₂N₃
  • Molecular Weight : ~241.16 g/mol (estimated)
  • Key Difference : The amine group is at position 3 instead of position 2.
  • Implications :
    • Electronic Distribution : Alters dipole moments and charge distribution across the pyridine ring.
    • Reactivity : Position 3 amines may exhibit different nucleophilic or catalytic behaviors.

Functional Group Modifications

4-Bromopyridine Hydrochloride
  • Molecular Formula : C₅H₅BrClN
  • Molecular Weight : 194.46 g/mol
  • Key Difference: A bromo group replaces the pyrrolidine and dimethylamino substituents.
  • Applications: Primarily used in Suzuki-Miyaura coupling reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Substituent at Position 2 CAS Number
N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride ~C₁₁H₁₉Cl₂N₃ ~263.2 (estimated) Pyrrolidin-2-yl N,N-Dimethylamino Not available
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride C₁₂H₂₀ClN₃ 241.763 Piperidin-3-yl N,N-Dimethylamino 1361116-45-1
6-(Pyrrolidin-2-yl)pyridin-3-amine dihydrochloride C₉H₁₅Cl₂N₃ ~241.16 Pyrrolidin-2-yl NH₂ (position 3) Not available
N,N-Dimethyl-6-(trimethylsilyl)pyridin-2-amine C₁₀H₁₈N₂Si 194.35 Trimethylsilyl N,N-Dimethylamino 199273-61-5

Research Implications and Gaps

  • Biological Activity: While the evidence lacks direct pharmacological data, structural analogs suggest that pyrrolidine/piperidine rings and dimethylamino groups may enhance binding to CNS targets (e.g., receptors or enzymes).
  • Synthetic Utility : The trimethylsilyl variant (C₁₀H₁₈N₂Si) is valuable in cross-coupling reactions due to its silicon-directed reactivity.
  • Unresolved Data : Exact solubility, stability, and pharmacokinetic properties of the target compound require further experimental validation.

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting pyridine derivatives (e.g., 6-pyrrolidin-2-ylpyridine-2-carboxylic acid) with dimethylamine using coupling agents like carbodiimides (e.g., EDC or DCC) .
  • Microwave-assisted synthesis (MAOS) : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) by enhancing reaction homogeneity and energy transfer .
  • Hydrogenation : For intermediates, nanocatalysts (e.g., ruthenium or palladium) under 50–100 bar H₂ pressure at 80–120°C enhance efficiency .

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF or ethanol) for better solubility.
  • Monitor pH during salt formation (dihydrochloride) to avoid decomposition.

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

Methodological Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for pyrrolidine ring protons (δ 1.8–2.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Verify dimethylamine groups (δ 40–45 ppm for N-CH₃) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 250.17 for C₁₁H₁₄Cl₂N₄) .
  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95%) .

Q. How does the dihydrochloride salt form influence solubility and formulation in biological assays?

Methodological Answer:

  • Solubility Enhancement : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base (<5 mg/mL) .
  • Formulation Tips :
    • Prepare stock solutions in deionized water (pH 4–5) to prevent precipitation.
    • For in vivo studies, use isotonic buffers (e.g., 0.9% saline) to maintain stability .

Advanced Research Questions

Q. What strategies are employed to elucidate the biological targets and mechanisms of action of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) using radioligand displacement (IC₅₀ < 1 μM for active hits) .
  • Enzyme Inhibition Studies : Use kinase profiling assays (e.g., ADP-Glo™) to identify targets like JAK3 or EGFR (IC₅₀ values reported in the nanomolar range) .
  • Cellular Pathway Analysis : Apply phosphoproteomics (LC-MS/MS) to map signaling changes (e.g., MAPK/ERK inhibition) .

Q. How do structural modifications, such as substituting pyrrolidine with piperidine, affect pharmacological activity?

Methodological Answer:

  • Piperidine vs. Pyrrolidine :
    • Piperidine analogs (6-membered ring) show reduced kinase inhibition (e.g., 10-fold lower JAK3 activity) due to altered ring strain and hydrogen-bonding capacity .
    • Pyrrolidine analogs (5-membered ring) exhibit higher metabolic stability (t₁/₂ > 2 hours in liver microsomes) .
  • SAR Insights :
    • Replace pyrrolidine with azetidine (4-membered ring) to test rigidity effects on target binding .

Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP accumulation) to validate target engagement .
  • Metabolite Profiling : Use high-resolution LC-MS to identify active metabolites that may contribute to discrepancies in IC₅₀ values .
  • Batch Analysis : Compare purity and salt stoichiometry (via elemental analysis) across studies to rule out batch-specific variability .

Q. What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Storage : Keep at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

  • Stability Data :

    ConditionDegradation (%) at 6 Months
    -20°C (desiccated)<5%
    25°C (humid)>30%

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